molecular formula C22H18I6N2O9 B1212916 Iotroxic acid CAS No. 51022-74-3

Iotroxic acid

Cat. No.: B1212916
CAS No.: 51022-74-3
M. Wt: 1215.8 g/mol
InChI Key: JXMIBUGMYLQZGO-UHFFFAOYSA-N
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Description

Iotroxic acid, also known by its trade names Biliscopin and Telebrix Hystero, is a radiopaque contrast agent primarily used in diagnostic imaging procedures. This compound is an iodinated contrast medium, which means it contains iodine, a substance that is opaque to X-rays. This compound has been utilized in various imaging techniques such as intravenous cholangiography and computed tomography scans to improve the visibility of internal structures . Its main mechanism of action involves enhancing the contrast of certain tissues in X-ray-based imaging. The primary targets of this compound are hepatobiliary structures, the gallbladder, and the bile ducts .

Preparation Methods

The synthesis of iotroxic acid involves multiple steps, starting with the iodination of benzoic acid derivatives. The key steps include:

    Iodination: The introduction of iodine atoms into the benzoic acid structure.

    Acylation: The addition of acyl groups to form acylaminobenzoic acid derivatives.

    Esterification: The conversion of carboxylic acid groups into ester groups.

    Amidation: The formation of amide bonds to link different parts of the molecule.

Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Iotroxic acid undergoes several types of chemical reactions, including:

    Oxidation: The introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide.

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: The replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions include various iodinated derivatives and acylaminobenzoic acid compounds .

Scientific Research Applications

Iotroxic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a contrast agent in various analytical techniques to study the structure and function of chemical compounds.

    Biology: Employed in imaging studies to visualize biological tissues and organs, particularly the hepatobiliary system.

    Medicine: Utilized in diagnostic imaging procedures to detect abnormalities such as blockages, stones, or tumors in the gallbladder and bile ducts.

    Industry: Applied in the development of new imaging technologies and contrast agents

Mechanism of Action

The mechanism of action of iotroxic acid revolves around its ability to absorb X-rays due to its iodine content. Once administered, the iodine atoms within this compound attenuate X-rays, rendering the structures containing the contrast agent as lighter or more defined on the resulting images. This property is particularly beneficial in visualizing the biliary system, where the contrast agent is concentrated. Upon administration, this compound is selectively taken up by the liver and excreted into the bile, which flows into the gallbladder and intestines. This selective uptake and excretion enhance the visualization of the biliary ducts, gallbladder, and any associated abnormalities when subjected to X-ray or computed tomography imaging .

Comparison with Similar Compounds

Iotroxic acid is unique among contrast agents due to its specific targeting abilities and relatively stable safety profile. Similar compounds include:

Each of these compounds has its own unique properties and applications, but this compound is particularly noted for its effectiveness in visualizing the biliary system .

Properties

CAS No.

51022-74-3

Molecular Formula

C22H18I6N2O9

Molecular Weight

1215.8 g/mol

IUPAC Name

3-[[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C22H18I6N2O9/c23-9-5-11(25)19(17(27)15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-12(26)6-10(24)16(18(20)28)22(35)36/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36)

InChI Key

JXMIBUGMYLQZGO-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Key on ui other cas no.

51022-74-3

Synonyms

iotroxic acid
iotroxic acid, calcium salt
iotroxic acid, magnesium salt
iotroxinate
SH 213 AB

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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